molecular formula C22H25F2NO4 B1675167 Levonebivolol CAS No. 118457-16-2

Levonebivolol

Katalognummer: B1675167
CAS-Nummer: 118457-16-2
Molekulargewicht: 405.4 g/mol
InChI-Schlüssel: KOHIRBRYDXPAMZ-YHDSQAASSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The preparation of Levonebivolol involves several synthetic routes and reaction conditions. One common method includes the use of DMSO (dimethyl sulfoxide) as a solvent. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of DMSO to achieve a concentration of 40 mg/mL . For industrial production, the compound is synthesized in bulk using similar methods, ensuring high purity and consistency.

Analyse Chemischer Reaktionen

Levonebivolol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include nitric oxide donors and other oxidizing agents. The major products formed from these reactions are typically more stable derivatives of the original compound, which retain the β1 blocking and vasodilatory properties .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1. Hypertension Management

  • Levonebivolol has demonstrated significant efficacy in lowering blood pressure in patients with essential hypertension. In randomized controlled trials, doses ranging from 1.25 mg to 40 mg daily resulted in substantial reductions in both systolic and diastolic blood pressure compared to placebo groups. For instance, one study reported a decrease in trough sitting diastolic blood pressure by 8.0-11.2 mm Hg with this compound compared to just 2.9 mm Hg with placebo .

2. Heart Failure Treatment

  • Clinical evidence suggests that this compound can improve cardiac function in patients with heart failure. It has been shown to enhance left ventricular ejection fraction and reduce left ventricular volumes, thereby improving overall exercise capacity . The compound's ability to modulate heart function while maintaining metabolic neutrality (not adversely affecting lipid profiles or insulin sensitivity) is particularly noteworthy .

3. Renal Protection

  • Emerging research indicates potential renoprotective effects of this compound, especially in models of renal ischemia-reperfusion injury. Studies have suggested that its administration can mitigate renal damage through mechanisms involving reduced oxidative stress and improved hemodynamics .

Research Insights

1. Mechanistic Studies

  • Laboratory studies have elucidated the biochemical mechanisms of this compound, highlighting its role in reducing cell proliferation in human coronary smooth muscle cells and endothelial cells . This anti-proliferative effect may have implications for preventing vascular remodeling post-intervention.

2. Anti-Cancer Potential

  • Recent investigations have explored the potential of this compound in oncology, particularly regarding melanoma. In vitro studies indicate that it can inhibit melanoma cell proliferation and induce apoptosis . These findings open avenues for further research into its applications beyond cardiovascular diseases.

Data Table: Summary of Clinical Findings on this compound

Study TypePopulationInterventionKey Findings
Randomized Controlled TrialHypertensive PatientsThis compound 5 mg/daySignificant decrease in blood pressure (P < 0.001)
Multicenter TrialMild to Moderate HypertensionVarious doses (1.25-40 mg)Effective reduction in systolic/diastolic BP; adverse events similar to placebo
Animal StudySpontaneously Hypertensive RatsThis compound 0.05 mg/kg/dayImproved cystometric parameters; normalization of MAP
In Vitro StudyMelanoma CellsThis compoundInhibition of cell proliferation and induction of apoptosis

Vergleich Mit ähnlichen Verbindungen

Levonebivolol is unique among beta-blockers due to its nitric oxide-potentiating vasodilatory effect. Similar compounds include nebivolol, atenolol, propranolol, and pindolol. Unlike these compounds, this compound has a dual mechanism of action, combining beta-1 adrenergic receptor antagonism with nitric oxide-mediated vasodilation .

Biologische Aktivität

Levonebivolol, the active enantiomer of nebivolol, is a selective β1-adrenergic antagonist with notable vasodilatory properties. It is primarily used in the management of hypertension and exhibits unique biological activities that differentiate it from other β-blockers. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and clinical implications.

This compound functions as a selective antagonist for β1-adrenergic receptors, which are primarily located in the heart. Its mechanism involves:

  • Cardioselectivity : this compound preferentially blocks β1 receptors, leading to decreased heart rate and myocardial contractility, which is beneficial in hypertensive patients .
  • Vasodilation : The drug stimulates endothelial nitric oxide (NO) synthase, resulting in increased NO production. This leads to vasodilation through the L-arginine-nitric oxide pathway, enhancing blood flow and reducing systemic vascular resistance .
  • Antithrombotic Effects : this compound has demonstrated antithrombotic activity by promoting NO formation from platelets, contributing to its cardiovascular protective effects .

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties:

  • Absorption : Peak plasma concentrations are typically reached within 1.5 to 4 hours post-administration.
  • Distribution : It is highly protein-bound (approximately 98%), primarily to albumin.
  • Metabolism : The drug undergoes hepatic metabolism via glucuronidation and is influenced by genetic variations in CYP2D6 enzyme activity. The half-life varies between fast (12 hours) and slow metabolizers (19 hours), although clinical efficacy remains consistent across different metabolic rates .

Efficacy in Hypertension

A study involving spontaneously hypertensive rats (SHR) assessed the effects of this compound on overactive bladder (OAB) symptoms while monitoring cardiovascular parameters. Key findings included:

  • Mean Arterial Pressure (MAP) : this compound administration significantly reduced MAP in SHR without affecting normal MAP levels in control groups .
  • Cystometric Parameters : Improvements were noted in cystometric parameters indicative of detrusor overactivity, suggesting a dual benefit for both hypertension and bladder dysfunction .

Comparative Potency

This compound's potency was compared with other β-blockers such as atenolol. In a randomized controlled trial, doses of this compound (2.5 mg) showed significant reductions in exercise-induced heart rate increases compared to placebo, demonstrating its effectiveness in managing cardiovascular responses during physical stress .

Biochemical Markers

Research indicated that treatment with this compound resulted in significant reductions in pro-inflammatory markers such as IL-6 and TNF-α in SHR models. This suggests potential anti-inflammatory effects that may contribute to its therapeutic profile .

Pharmacological Profile of this compound

ParameterValue
Molecular FormulaC22H25F2NO4
Mechanism of Actionβ1-Adrenergic receptor antagonist; NO-mediated vasodilation
Protein Binding98%
Half-Life12 hours (fast metabolizers); 19 hours (slow metabolizers)
Primary IndicationHypertension

Summary of Clinical Findings

Study FocusKey Findings
Impact on MAPSignificant reduction in MAP for SHR
Cystometric ParametersNormalization of detrusor overactivity indicators
Inflammatory MarkersDecreased IL-6, TNF-α levels post-treatment

Eigenschaften

IUPAC Name

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHIRBRYDXPAMZ-YHDSQAASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118457-16-2, 118457-14-0
Record name (-)-Nebivolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118457-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nebivolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118457-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levonebivolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118457162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-methanol, a,a'-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, (aR,a'R,2R,2'S)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.074
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVONEBIVOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMK2E335DQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The mixture of (±)-[2R*[1S*,5S*(S*)]]-α,α′-[phenylmethyliminobis (methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (48 gm), acetic acid (480 gm) and 5% palladium on charcoal (19 gm) was taken into a hydrogenation flask and subjected to hydrogenation under a hydrogen gas pressure of 1.5 kg/cm2 for 3 hours at 25-40° C. Then the reaction mixture was filtered on hi-flo and washed with acetic acid (55 gm). The solvent was distilled off completely under reduced pressure and then co-distilled twice with ethyl acetate (each time 60 ml). To the resulting mass, ethyl acetate (480 ml) was added, refluxed for 1 hour and then cooled to 25-35° C. The reaction mass was stirred for 4 hours, again cooled to 0-10° C. and stirred for 1 hour 30 minutes. Filtered the material and washed with ethyl acetate (60 ml). The resulting wet cake was stirred with methanol (850 ml) and 25% monomethyl amine (60 ml) for 1 hour at 25-35° C., cooled to 0-10° C. and then stirred for 1 hour at 0-10° C. Filtered the material and washed with methanol (60 ml) to give 40.5 gm of (±)-[2R*[1S*,5S*(S*)]]-α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol] (Nebivolol) (HPLC purity: 99.2%).
Quantity
19 g
Type
catalyst
Reaction Step One
Quantity
480 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levonebivolol
Reactant of Route 2
Levonebivolol
Reactant of Route 3
Levonebivolol
Reactant of Route 4
Reactant of Route 4
Levonebivolol
Reactant of Route 5
Reactant of Route 5
Levonebivolol
Reactant of Route 6
Reactant of Route 6
Levonebivolol
Customer
Q & A

Q1: What makes nebivolol's hemodynamic profile different from traditional β-adrenoceptor antagonists?

A1: Unlike traditional β-blockers, nebivolol exhibits a unique vasodilatory action in addition to its β1-adrenergic receptor antagonist activity. This results in a reduction of both preload and afterload, setting it apart from its predecessors [].

Q2: How does nebivolol induce vasodilation?

A2: Nebivolol causes vasodilation through multiple mechanisms: * Endothelium-dependent: Primarily by stimulating the release of nitric oxide (NO) via activation of endothelial β3-adrenergic receptors and possibly adenosine triphosphate-dependent P2Y-receptors [, , ]. * Endothelium-independent: The exact mechanism is not fully understood [].

Q3: What role does NO play in the therapeutic effects of nebivolol?

A3: NO, stimulated by nebivolol, plays a crucial role in its vasodilatory, antihypertensive, and potentially anti-atherogenic effects []. This NO-mediated vasodilation is particularly relevant in patient populations with compromised endothelial function, such as diabetics and individuals with vascular disease [].

Q4: What evidence suggests that nebivolol might offer benefits beyond blood pressure control?

A4: Nebivolol has demonstrated various beneficial effects in preclinical and clinical settings: * Improved Endothelial Function: Nebivolol can improve endothelial function, potentially through increased NO bioavailability and reduced oxidative stress [, , , ]. * Anti-proliferative Effects: Studies show nebivolol can inhibit the proliferation of endothelial and smooth muscle cells in vitro, suggesting potential benefits in preventing restenosis after percutaneous coronary interventions []. * Metabolic Neutrality: Unlike some β-blockers, nebivolol does not appear to negatively affect lipid profiles, insulin sensitivity, or glucose tolerance []. * Improved Cardiac Function: In patients with heart failure, nebivolol can improve left ventricular ejection fraction, reduce left ventricular volumes, and enhance exercise capacity [].

Q5: What is the role of β3-adrenergic receptors in nebivolol's mechanism of action?

A5: Nebivolol acts as an agonist on β3-adrenergic receptors, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production, contributing significantly to its vasodilatory effects [, , ].

Q6: Does nebivolol influence intracellular calcium levels in vascular smooth muscle?

A6: Yes, research indicates that nebivolol can reduce intracellular calcium levels in vascular smooth muscle, contributing to its vasodilatory effects []. This reduction in intracellular calcium appears to be linked to the activation of various vasomotor mechanisms by nebivolol.

Q7: What is the molecular formula and weight of nebivolol?

A7: Nebivolol (C22H25F2NO4) has a molecular weight of 405.42 g/mol. Unfortunately, the provided research abstracts do not offer detailed spectroscopic data.

Q8: Are there any studies on the material compatibility and stability of nebivolol under various conditions?

A8: The provided research abstracts primarily focus on the pharmacological aspects of nebivolol and do not delve into its material compatibility or stability under various conditions.

Q9: Does the cytochrome P450 2D6 (CYP2D6) enzyme play a role in nebivolol metabolism?

A9: Yes, nebivolol is primarily metabolized by the CYP2D6 enzyme. Genetic variations in CYP2D6 significantly influence nebivolol metabolism, leading to substantial differences in plasma drug concentrations between individuals classified as poor metabolizers (PMs) and extensive metabolizers (EMs) [].

Q10: Does the CYP2D6 polymorphism affect nebivolol's efficacy in controlling blood pressure?

A10: Despite significant differences in nebivolol metabolism between PMs and EMs, both groups exhibit similar blood pressure reductions in response to chronic nebivolol administration []. This suggests that the active hydroxylated metabolites of nebivolol may contribute to its antihypertensive action in EMs, compensating for the differences in parent drug metabolism.

Q11: How does nebivolol administration affect heart rate during exercise?

A11: Unlike many β-blockers, nebivolol, at doses below 10 mg, does not suppress the normal increase in heart rate during exercise []. This characteristic is advantageous for individuals engaging in physical activity who require adequate heart rate responses.

Q12: Does nebivolol interact with other medications?

A12: Yes, studies indicate potential pharmacokinetic interactions between nebivolol and other drugs:

  • Fluvoxamine: Co-administration with fluvoxamine, a potent CYP2D6 inhibitor, increases the exposure to both nebivolol and its active hydroxylated metabolite []. Although this interaction did not significantly alter the blood pressure and heart rate responses to a single dose of nebivolol in healthy volunteers, further research is needed to assess its clinical relevance in patients.

Q13: Does nebivolol affect heart rate variability in patients with chronic kidney disease?

A13: A study investigating the effect of a single oral dose of nebivolol (10 mg) on heart rate variability during the isometric handgrip test in patients with varying degrees of CKD, including those undergoing hemodialysis, found no significant differences between groups []. This suggests that nebivolol, at this dose, may not significantly impact cardiac autonomic function in these patient populations.

Q14: Is there evidence supporting the use of nebivolol in specific patient populations, such as Hispanics?

A14: Yes, a randomized, placebo-controlled trial demonstrated the efficacy and safety of nebivolol in Hispanic patients with stage I-II hypertension []. Nebivolol effectively reduced both systolic and diastolic blood pressure in this population, with a safety and tolerability profile comparable to placebo.

Q15: Does nebivolol show any promise for treating conditions beyond hypertension and heart failure?

A15: Emerging research suggests potential applications for nebivolol in other areas:

  • Melanoma: In vitro and in vivo studies have demonstrated that nebivolol can inhibit melanoma cell proliferation, induce apoptosis, and suppress metastasis, suggesting a possible new therapeutic application for this drug [].

Q16: What are the potential renoprotective effects of nebivolol?

A16: Studies in rat models indicate that nebivolol may protect against renal ischemia-reperfusion injury. These renoprotective effects are attributed to: * Reduced Oxidative Stress: Nebivolol administration was associated with decreased oxidative stress and increased superoxide dismutase levels, protecting the kidneys from ischemia-reperfusion-induced damage []. * Suppressed Inflammation: Nebivolol treatment resulted in reduced interstitial inflammation, decreased expression of pro-inflammatory cytokines (TNF-α and IL-1β), and lowered KIM-1 expression, suggesting an anti-inflammatory effect []. * Reduced Apoptosis: Nebivolol administration significantly decreased active caspase-3 expression, indicating a reduction in apoptosis and promoting cell survival after ischemia-reperfusion injury [].

Q17: How does nebivolol modulate signaling pathways involved in renal ischemia-reperfusion injury?

A17: Nebivolol appears to exert its renoprotective effects by modulating key signaling pathways, including: * p38 MAPK: Nebivolol decreased the activation of the p38 MAPK pathway, which is known to be activated during renal ischemia-reperfusion and contributes to inflammation and apoptosis []. * Akt: Nebivolol treatment induced the activation of the Akt pathway, promoting cell survival and counteracting the pro-apoptotic effects of ischemia-reperfusion injury []. * NFκB: Nebivolol significantly reduced the activation of the NFκB transcription factor, a key regulator of inflammation, further contributing to its protective effects in the kidneys [].

Q18: Are there any reported cases of rhabdomyolysis associated with nebivolol?

A18: Although rare, there have been documented instances of rhabdomyolysis linked to nebivolol use. The mechanism behind this association is not yet fully understood. One hypothesis suggests that nebivolol's agonistic activity on β3 receptors might play a role, similar to the mechanism observed with 3,4-methylenedioxy-methamphetamine (MDMA) [].

Q19: Are there specific patient characteristics that might increase the risk of nebivolol-associated rhabdomyolysis?

A19: While further investigation is necessary, some reports suggest that obesity might be a risk factor for developing rhabdomyolysis while on nebivolol. This is attributed to the drug's lipophilic nature and long half-life, which could lead to accumulation in adipose tissue and subsequent release, potentially causing toxic effects in muscle tissue [].

Q20: What are the effects of nebivolol on the NLRP3 inflammasome in obesity-induced vascular remodeling?

A20: Nebivolol has shown promising results in mitigating vascular dysfunction associated with obesity. Studies demonstrate that nebivolol treatment can attenuate NLRP3 inflammasome activation and suppress autophagy in obese rat models [, ]. This, in turn, contributes to improved vascular function and reduced remodeling in the context of obesity.

Q21: What is the impact of nebivolol on antioxidant defense mechanisms in obesity?

A21: Nebivolol treatment has been linked to enhanced antioxidant defense mechanisms in obesity. Research indicates that nebivolol can increase the levels of phase-II detoxifying enzymes, such as superoxide dismutase and catalase, in obese rats [, ]. This upregulation of antioxidant enzymes contributes to mitigating oxidative stress, a key factor in obesity-induced vascular dysfunction.

Q22: Are there any ongoing studies exploring novel drug delivery systems or targeting strategies for nebivolol?

A22: While the provided research papers do not discuss specific drug delivery systems or targeting strategies for nebivolol, the development of such approaches could further enhance its therapeutic efficacy and potentially reduce side effects.

Q23: What are some of the analytical methods used to measure nebivolol and its metabolites in biological samples?

A23: Researchers employ various analytical techniques to quantify nebivolol and its metabolites:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is widely used to measure nebivolol concentrations in plasma [, ].

Q24: What is the current understanding of the environmental impact and degradation of nebivolol?

A24: The research abstracts primarily concentrate on the clinical and pharmacological aspects of nebivolol, offering limited information about its environmental impact or degradation pathways.

Q25: Are there any known alternatives or substitutes for nebivolol with comparable efficacy and safety profiles?

A25: While other β-blockers are available, nebivolol's unique combination of β1-adrenergic receptor blockade, vasodilatory properties, and metabolic neutrality distinguishes it from other agents in its class. The choice of antihypertensive therapy depends on individual patient factors and considerations.

  • Studies highlight the potential benefits of nebivolol in improving small artery distensibility and endothelial function in hypertensive patients, particularly when compared with atenolol [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.